Home > Products > Screening Compounds P42899 > Beta-Amyloid (1-36)
Beta-Amyloid (1-36) -

Beta-Amyloid (1-36)

Catalog Number: EVT-247376
CAS Number:
Molecular Formula:
Molecular Weight: 4017.5
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

Beta-Amyloid (1-36) is primarily generated through the proteolytic cleavage of amyloid precursor protein by beta-secretase and gamma-secretase enzymes. It belongs to a class of peptides known as amyloidogenic peptides, which are characterized by their propensity to misfold and aggregate into insoluble fibrils. The classification of beta-amyloid peptides is generally based on their length, with Beta-Amyloid (1-36) being one of the shorter variants.

Synthesis Analysis

Methods and Technical Details

The synthesis of Beta-Amyloid (1-36) can be achieved through various methods, including solid-phase peptide synthesis. A notable challenge in synthesizing this peptide is its tendency to aggregate, which complicates purification processes.

  1. Solid-Phase Peptide Synthesis: This method involves the sequential addition of protected amino acids to a resin-bound growing peptide chain. The use of protecting groups is crucial to prevent unwanted reactions during synthesis.
  2. High-Performance Liquid Chromatography: Following synthesis, purification typically employs high-performance liquid chromatography techniques to isolate the desired peptide from other by-products. For example, a tailored HPLC protocol has been developed that allows for high-purity recovery (>95%) of amyloid beta peptides under optimized conditions .
Molecular Structure Analysis

Structure and Data

The molecular structure of Beta-Amyloid (1-36) consists of a linear chain of 36 amino acids. The sequence includes hydrophobic regions that contribute to its aggregation properties.

Key Structural Features:

  • Amino Acid Composition: The specific sequence includes various hydrophobic and polar residues, influencing its interaction with other molecules and its propensity for aggregation.
  • Secondary Structure: In solution, Beta-Amyloid (1-36) can adopt a random coil or alpha-helical conformation, depending on environmental conditions such as pH and ionic strength.
Chemical Reactions Analysis

Reactions and Technical Details

Beta-Amyloid (1-36) undergoes several chemical reactions, primarily related to its aggregation into fibrils. The aggregation process involves:

  1. Nucleation: Initial formation of small aggregates.
  2. Elongation: Growth of these aggregates into larger fibrillar structures.
  3. Mature Fibril Formation: Eventually leading to insoluble plaques characteristic of Alzheimer's disease.

The kinetics of these reactions can be influenced by factors such as concentration, temperature, and the presence of metal ions or other co-factors.

Mechanism of Action

Process and Data

The mechanism by which Beta-Amyloid (1-36) contributes to neurodegenerative processes involves several pathways:

  1. Neurotoxicity: Aggregated forms can disrupt cellular membranes and induce apoptosis in neuronal cells.
  2. Inflammatory Response: The presence of beta-amyloid aggregates can activate microglial cells, leading to chronic inflammation in brain tissue.
  3. Synaptic Dysfunction: Accumulation of beta-amyloid can impair synaptic transmission, leading to cognitive deficits associated with Alzheimer's disease .
Physical and Chemical Properties Analysis

Physical and Chemical Properties

Beta-Amyloid (1-36) exhibits several notable physical and chemical properties:

  • Solubility: Generally low solubility in aqueous solutions at physiological pH; solubility decreases with increasing concentrations.
  • Stability: Prone to degradation under certain conditions; stability can be enhanced through proper storage protocols.
  • Aggregation Propensity: High tendency to form oligomers and fibrils, especially under physiological conditions.

These properties are critical for understanding how this peptide behaves in biological systems and its role in disease pathology.

Applications

Scientific Uses

Beta-Amyloid (1-36) is utilized in various research contexts:

  1. Alzheimer's Disease Research: It serves as a model peptide for studying amyloid aggregation mechanisms.
  2. Drug Development: Investigated as a target for therapeutic interventions aimed at preventing or reversing amyloid aggregation.
  3. Biomarker Studies: Assessed in plasma or cerebrospinal fluid samples as potential biomarkers for Alzheimer's disease diagnosis .
Molecular Origins and Proteolytic Processing of Beta-Amyloid (1-36)

Amyloid Precursor Protein (APP) Cleavage Pathways

Amyloid Precursor Protein (APP) is a type I transmembrane glycoprotein constitutively expressed in various tissues, with APP695 being the predominant neuronal isoform lacking the Kunitz protease inhibitor (KPI) domain [1] [6]. Proteolytic processing of APP occurs via two competing pathways:

  • Amyloidogenic Pathway: Sequential cleavage by β-secretase (BACE1) followed by γ-secretase generates amyloid-beta (Aβ) peptides of varying lengths, including Aβ(1-36), Aβ(1-40), and Aβ(1-42) [1] [8].
  • Non-Amyloidogenic Pathway: α-Secretase (ADAM10/17/9) cleaves within the Aβ domain, precluding full-length Aβ formation and releasing soluble APPα (sAPPα) [1] [7].

Role of β-Secretase (BACE1) in Generating Beta-Amyloid Fragments

BACE1 (β-site APP-cleaving enzyme 1) is an aspartyl protease residing predominantly in acidic compartments like endosomes and trans-Golgi network (pH optimum: 4.5) [3] [8]. Key characteristics include:

  • Specificity: Cleaves APP at the Asp+1 (Swedish mutation enhances cleavage) and Glu+11 sites of Aβ, producing membrane-bound C99 fragments (β-CTF) [3] [8].
  • Neuronal Dominance: BACE1 activity is highest in neurons compared to glia, explaining neuron-specific Aβ vulnerability [3] [8].
  • Knockout Validation: Bace1−/− mice show abolished Aβ production and plaque formation in Alzheimer’s disease (AD) models [3].

BACE1 initiates Aβ(1-36) biogenesis by generating C99, which serves as the γ-secretase substrate. The Swedish APP mutation (KM670/671NL) increases C99 production by enhancing BACE1 cleavage efficiency [3] [8].

γ-Secretase Complex Dynamics and Substrate Specificity

γ-Secretase is an intramembrane aspartyl protease complex comprising presenilin (PSEN1/2), nicastrin, PEN-2, and APH-1 [2] [6]. Its mechanistic features include:

  • Processive Cleavage: C99 undergoes stepwise proteolysis (ε, ζ, γ sites), releasing Aβ peptides (Aβ37-Aβ43) and APP intracellular domain (AICD) [5] [6].
  • Substrate Flexibility: Trim length depends on PSEN conformational dynamics and "substrate docking" depth within the catalytic pocket [5].
  • Aβ(1-36) Production: Results from γ-secretase cleavage at Val36-Ile37, favored by hydrophobic mismatch between C99 transmembrane domain and lipid bilayer [6].

Table 1: γ-Secretase-Generated Aβ Fragments

Aβ VariantCleavage SiteRelative AbundanceAggregation Propensity
Aβ(1-37)Val36-Ile37LowLow
Aβ(1-36)Ala35-Val36Very lowModerate
Aβ(1-40)Val39-Val40HighModerate
Aβ(1-42)Ala41-Thr42LowHigh

Non-Amyloidogenic Processing and Implications for Aβ(1-36)

α-Secretase (ADAM10) cleaves APP at Leu16-Leu17 within the Aβ sequence, preventing full-length Aβ formation [1] [7]. Consequences include:

  • sAPPα Release: Neuroprotective soluble fragment with trophic properties [1].
  • Competitive Inhibition: Enhanced α-cleavage reduces C99 substrate available for γ-secretase, indirectly suppressing Aβ(1-36) production [1] [7].
  • Therapeutic Modulation: PKC activators (e.g., bryostatin) upregulate ADAM10, representing a strategy to limit Aβ generation [7].

Aβ(1-36) can still form under elevated α-secretase activity via residual C83 cleavage by γ-secretase, generating shorter P3 peptides (Aβ17-40/42) that exclude N-terminal residues [1].

Genetic Determinants of Beta-Amyloid (1-36) Biogenesis

APP Mutations and Familial Alzheimer’s Disease Linkages

Missense mutations in APP (chromosome 21) cause autosomal dominant early-onset AD (EOAD) by altering Aβ production or aggregation [4] [10]:

  • C-Terminal Mutations (e.g., V717I): Increase Aβ42/Aβ40 ratio by shifting γ-secretase cleavage toward longer, amyloidogenic fragments [4] [10].
  • Aβ Locus Mutations (e.g., E22G, D23N): Cluster within residues 21–23, promoting oligomerization and altering γ-secretase processivity to favor shorter fragments like Aβ(1-36) [4] [9].
  • Recessive Protective Mutations (e.g., A673T): Reduce APP β-cleavage and overall Aβ generation by ~40% [2].

Table 2: APP Mutations Influencing Aβ(1-36) Biogenesis

MutationLocationEffect on Aβ ProductionClinical Phenotype
E22ΔAβ residue 22↑ Aβ oligomers, ↑ shorter Aβ fragmentsEarly-onset AD, CAA
A21GAβ residue 21↑ Total Aβ, ↑ fibrillizationFamilial CAA, hemorrhagic stroke
L34VAβ residue 34↑ Aggregation kinetics, altered fibril morphologyCAA with paresthesia
V717Iγ-secretase site↑ Aβ42/Aβ40 ratioEarly-onset AD

Presenilin (PSEN1/PSEN2) Variants and Altered Proteolytic Activity

PSEN1/2 form the catalytic core of γ-secretase. Over 300 pathogenic variants cause EOAD by impairing γ-secretase processivity [5] [6]:

  • Loss-of-Function Mechanism: Pathogenic variants reduce γ-secretase efficiency but increase Aβ42/Aβ40 and Aβ42/Aβ37 ratios via incomplete proteolysis [5].
  • Altered Product Profiles: PSEN1 M146V decreases Aβ37 and Aβ38 while increasing Aβ42, whereas PSEN2 T122R elevates Aβ42/Aβ40 >3-fold [5].
  • Homologous Variants: Identical amino acid substitutions in PSEN1/2 (e.g., PSEN1 A79V vs. PSEN2 A85V) show correlated Aβ profiles but later onset in PSEN2 carriers (mean delay: 18.3 years) [5].

PSEN variants may indirectly promote Aβ(1-36) by:

  • Disrupting "sequential cleavage" efficiency, releasing intermediate-length fragments [5].
  • Altering substrate docking in lipid rafts, where cholesterol enrichment favors shorter Aβ peptides [6].

Table 3: Aβ Profiles of PSEN1/PSEN2 Homologous Variants

Variant42/Aβ40 Ratio37/Aβ42 RatioMean AAO (Years)
PSEN1 WT0.150.41
PSEN2 WT0.150.44
PSEN1 A79V0.180.2653
PSEN2 A85V0.170.2965.5
PSEN1 T116R0.510.1035
PSEN2 T122R0.250.2357

Properties

Product Name

Beta-Amyloid (1-36)

Molecular Weight

4017.5

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.